[1,1'-Biphenyl]-3,4',5-tricarboxylic acid (H3BPT) is an asymmetric, tricarboxylate aromatic linker primarily used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. Its non-symmetrical structure is a key attribute, influencing the topology and properties of the resulting frameworks, particularly when used with lanthanide metals to create materials for luminescence applications. The selection of this specific linker over more common, symmetrical options is typically driven by the need to achieve specific framework dynamics, thermal processing windows, and photophysical properties, such as high luminescence quantum yields in the final material [1].
Substituting [1,1'-Biphenyl]-3,4',5-tricarboxylic acid with a more common or symmetrical linker, such as benzene-1,3,5-tricarboxylic acid (H3BTC), is not a viable procurement strategy for targeted material synthesis. The specific 3,4',5-substitution pattern and the biphenyl core's rotational freedom directly dictate the coordination geometry, resulting in unique framework topologies that cannot be replicated by simpler, planar, or more symmetrical linkers. This structural control is critical; linker isomerism directly impacts the resulting MOF's thermal stability, porosity, and the local coordination environment of the metal center, which in turn governs application-critical properties like luminescence efficiency [1]. Using a different isomer or a simpler core like H3BTC will produce a fundamentally different material with a distinct performance profile.
As a precursor for luminescent materials, [1,1'-Biphenyl]-3,4',5-tricarboxylic acid (H3BPT) enables the synthesis of highly emissive Terbium-based MOFs. The resulting Tb(III)-BPT framework exhibits a photoluminescence quantum yield of 60.9% at room temperature [1]. This high efficiency is a direct result of the linker's structure facilitating effective energy transfer to the Tb(III) center.
| Evidence Dimension | Photoluminescence Quantum Yield (Tb-MOF) |
| Target Compound Data | 60.9% |
| Comparator Or Baseline | Eu(III)-MOF from the same H3BPT linker: 14.4% [<a href="https://doi.org/10.1039/B924611A" target="_blank">1</a>] |
| Quantified Difference | 4.2x higher quantum yield for Tb(III) vs. Eu(III) with this specific linker |
| Conditions | Solid-state photoluminescence measurement at room temperature. |
For buyers developing green-emitting phosphors, sensors, or anti-counterfeiting materials, this high quantum yield is a critical performance metric directly justifying the selection of this specific linker.
MOFs synthesized from [1,1'-Biphenyl]-3,4',5-tricarboxylic acid exhibit a distinct thermal stability profile, providing a well-defined processing window. The crystalline framework of the lanthanide-based MOFs is stable up to approximately 220 °C, above which it degrades to an amorphous phase [1]. This contrasts with MOFs made from the common linker benzene-1,3,5-tricarboxylic acid (H3BTC), such as Eu/Tb-BTC, which show higher thermal stability with decomposition starting above 350 °C [2].
| Evidence Dimension | Framework Decomposition Temperature (TGA) |
| Target Compound Data | Loses crystallinity above 220 °C [<a href="https://doi.org/10.1039/B924611A" target="_blank">1</a>] |
| Comparator Or Baseline | Lanthanide-BTC MOFs: Stable up to >350 °C [<a href="https://doi.org/10.1039/D2DT00822K" target="_blank">2</a>] |
| Quantified Difference | At least 130 °C lower decomposition temperature than H3BTC-based analogues. |
| Conditions | Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) upon heating. |
This lower decomposition temperature is a critical procurement consideration for applications requiring controlled, lower-temperature activation to remove guest molecules without full framework collapse, or for creating specific amorphous phases.
A key procurement differentiator for this linker is its ability to form frameworks with dynamic properties. Lanthanide MOFs synthesized with H3BPT demonstrate reversible structural changes upon dehydration and rehydration. When heated above 220 °C, the crystalline material becomes amorphous, but the structure and its associated high luminescence quantum yield can be fully restored upon rehydration [1]. This indicates a robust but flexible framework, a feature not always present in more rigid structures formed from highly symmetrical linkers.
| Evidence Dimension | Structural Reversibility |
| Target Compound Data | Crystallinity and luminescence are fully restored after dehydration-rehydration cycle [<a href="https://doi.org/10.1039/B924611A" target="_blank">1</a>] |
| Comparator Or Baseline | Many rigid MOFs exhibit irreversible framework collapse upon solvent removal. |
| Quantified Difference | Qualitative but critical difference in material behavior. |
| Conditions | Heating above 220 °C for 4 hours, followed by exposure to moisture. |
This property is essential for applications in sensing or switchable materials where the framework must withstand and respond to changes in its environment, such as the presence of water vapor, without permanent degradation.
The demonstrated ability to form Terbium-based MOFs with a high quantum yield (60.9%) makes this compound a strategic choice for developing next-generation green-emitting materials for use in solid-state lighting, optical sensors, and bio-imaging applications where high emission efficiency is paramount [1].
The defined thermal stability, with a clear transition to an amorphous phase above 220 °C, allows for precise process control. This makes the linker suitable for fabricating materials that require activation or processing at lower temperatures, or for creating sensors that respond to thermal stimuli through changes in crystallinity and luminescence [1].
The capacity of H3BPT-derived frameworks to undergo reversible structural changes upon interaction with guest molecules like water is a direct result of the linker's design. This enables the development of robust and reusable sensors for detecting humidity or other analytes that induce a structural and, consequently, a luminescent response [1].
Irritant;Environmental Hazard